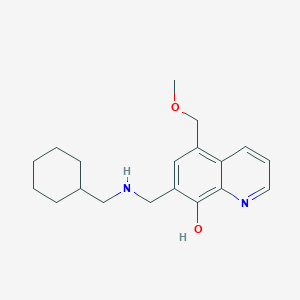

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of quinoline derivatives followed by amination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.

Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol, commonly referred to by its CAS number 6063-50-9, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

The molecular formula of this compound is C19H26N2O2, with a molecular weight of 314.42 g/mol. Its structure features a quinoline core substituted with a cyclohexylmethylamino group and a methoxymethyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O2 |

| Molecular Weight | 314.42 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 465.2 °C |

| Flash Point | 235.2 °C |

Synthesis

The synthesis of this compound typically involves the Mannich reaction, where substituted quinoline derivatives react with cyclohexylmethylamine and formaldehyde to yield the target compound. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows potent inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM . The compound also exhibited selective action against Gram-positive bacteria like Micrococcus luteus.

Antifungal Activity

The compound has shown significant antifungal activity against species of the genus Candida, indicating its potential as an antifungal agent .

Cytotoxicity

Cytotoxicity assessments using MTT assays on various cell lines revealed promising results, suggesting that the compound may have potential applications in cancer therapeutics .

Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for antibacterial activity through competitive inhibition .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound, against clinical isolates. The results showed that it had a larger growth inhibition zone compared to control groups, confirming its effectiveness against resistant strains .

- Cytotoxicity Profile : In another study focusing on cancer cell lines (CCRF-CEM), the compound exhibited varying degrees of cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent .

Properties

Molecular Formula |

C19H26N2O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

7-[(cyclohexylmethylamino)methyl]-5-(methoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C19H26N2O2/c1-23-13-16-10-15(12-20-11-14-6-3-2-4-7-14)19(22)18-17(16)8-5-9-21-18/h5,8-10,14,20,22H,2-4,6-7,11-13H2,1H3 |

InChI Key |

MTQLGYJYHFGPKS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C2C=CC=NC2=C(C(=C1)CNCC3CCCCC3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.